1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one
Beschreibung
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one is a halogenated benzoimidazolone derivative characterized by an ethyl group at the N1 position and a fluorine atom at the C5 position of the benzimidazole core. This scaffold is part of a broader class of compounds investigated for their pharmacological properties, including isoform-selective enzyme inhibition (e.g., phospholipase D, PLD) and antitumor activity .
Eigenschaften
Molekularformel |
C9H9FN2O |
|---|---|
Molekulargewicht |
180.18 g/mol |
IUPAC-Name |
3-ethyl-6-fluoro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
UZBHNEWKAQIBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)F)NC1=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and ethyl fluoroacetate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as p-toluenesulfonic acid, is often used to facilitate the reaction.
Cyclization: The reaction mixture undergoes cyclization to form the benzimidazole ring system. This step is crucial for the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced benzimidazole derivatives.
Substitution: The fluoro substituent in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as fluorescence and conductivity. These materials have applications in sensors, optoelectronics, and other advanced technologies.
Biological Research: The compound is used as a tool in biological research to study enzyme inhibition, protein interactions, and cellular pathways. Its ability to modulate specific biological processes makes it valuable for understanding disease mechanisms and developing new therapies.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or activation of their functions. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 1-ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one with structurally related benzoimidazolone derivatives, focusing on substituent effects, biological activity, and applications.
Halogenation Position and Enzyme Inhibition
5-Fluoro vs. 5-Chloro/5-Bromo Analogs :
Halogenation at the C5 position is critical for PLD1 inhibition. In a study of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives, 5-fluoro, 5-chloro, and 5-bromo analogs exhibited distinct inhibitory profiles. The 5-fluoro analog demonstrated moderate PLD1 activity (IC₅₀ ~100 nM), while the 5-bromo congener showed enhanced potency (IC₅₀ ~50 nM), likely due to increased steric and electronic interactions . The 5-fluoro substitution balances selectivity and metabolic stability, making it favorable for drug development.5-Fluoro vs. 4-Fluoro/6-Fluoro Analogs :
Positional isomerism significantly impacts isoform selectivity. For example, 4-fluoro derivatives showed reduced PLD1 inhibition compared to 5-fluoro analogs, whereas 6-fluoro variants were inactive, highlighting the importance of the C5 position for binding .
Substituent Effects on Antitumor Activity
- 5-Fluoro vs. 5-Hydrosulfonyl Derivatives: Replacing the 5-fluoro group with a hydrosulfonyl moiety (e.g., 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives) shifts the activity toward antitumor applications. Compound 5b (5-hydrosulfonyl with a tetrahydro-2H-pyran substituent) exhibited potent cytotoxicity against HCC1937 cells (IC₅₀ = 2.6 µM) by inducing apoptosis .
- Ethyl vs. Piperidinyl/Isopropyl Substituents: The N1 ethyl group in the target compound contrasts with bulkier substituents like piperidinyl or isopropyl in analogs.
Selectivity in Kinase Inhibition
- 5-Fluoro vs. 5-(Benzylideneamino) Derivatives: (E)-5-(Benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives selectively inhibit BRK tyrosine kinase with >20-fold selectivity over Src, Fyn, and EGFR. The benzylideneamino group at C5 enables π-π stacking interactions absent in the 5-fluoro analog, underscoring how substituent polarity and size dictate target specificity .
Physicochemical and Energetic Properties
- 5-Fluoro vs. 5-Nitro Derivatives: Nitration at C5 (e.g., 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one) transforms the scaffold into an energetic material with detonation velocity (7.78 km/s) surpassing TNT (7.21 km/s).
Data Tables
Table 2: Physicochemical Comparison
| Property | 1-Ethyl-5-fluoro | 5-Hydrosulfonyl derivative | 5-Nitro analog |
|---|---|---|---|
| LogP (estimated) | 2.1 | 1.8 | 0.5 |
| Metabolic Stability | High | Moderate | Low |
| Primary Application | Enzyme inhibition | Antitumor | Energetic material |
Biologische Aktivität
1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anticholinesterase activity, which is significant in the context of neurodegenerative diseases such as Alzheimer's.
The compound's chemical formula is , with a molecular weight of 152.13 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₇FN₂O |
| Molecular Weight | 152.13 g/mol |
| IUPAC Name | 5-fluoro-1,3-dihydrobenzimidazol-2-one |
| PubChem CID | 10329453 |
| Melting Point | Not Available |
| Boiling Point | 118.83 °C |
Anticholinesterase Activity
Recent studies have investigated the anticholinesterase (AChE) activity of various benzimidazole derivatives, including this compound. The inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which can be beneficial in treating Alzheimer's disease.
In a comparative study, several benzimidazole derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent compounds exhibited IC50 values in the nanomolar range, suggesting strong inhibitory effects. For instance, one derivative showed an IC50 value of , comparable to known inhibitors like donepezil .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications to the benzimidazole core significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances the inhibitory potency against AChE. For example, compounds with chloro and fluoro substitutions demonstrated improved binding affinity to the enzyme's active site .
Case Studies
Several case studies highlight the biological significance of benzimidazole derivatives:
- Study on AChE Inhibition : A series of new benzimidazole derivatives were synthesized and tested for their AChE inhibitory activity. The study found that compounds with specific substitutions (e.g., chloro and fluoro groups) exhibited significantly enhanced inhibitory effects compared to others .
- Docking Studies : Molecular docking simulations provided insights into how these compounds interact with AChE at a molecular level. The results indicated that this compound could effectively bind to the active site, potentially leading to its observed biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
